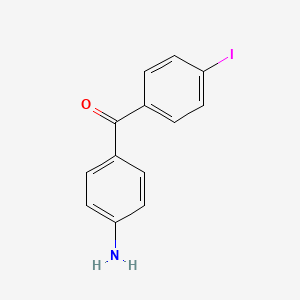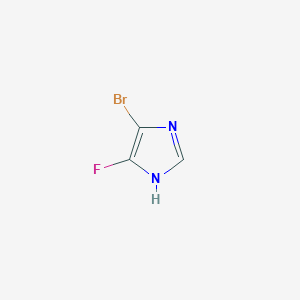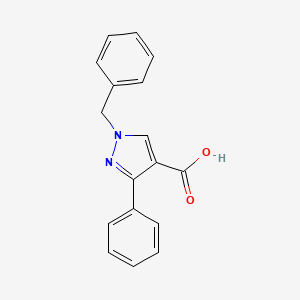
N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates involves the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” are not available in the literature I found .Scientific Research Applications
Antimalarial and Antiviral Applications
Antimalarial Activity : Some derivatives of N-(phenylsulfonyl)acetamide, which have structural similarities to the compound , have demonstrated potent antimalarial activity. These derivatives have shown low cytotoxicity and high selectivity indices, making them promising candidates for antimalarial drugs (Fahim & Ismael, 2021).
Potential Against COVID-19 : The same study by Fahim and Ismael (2021) also explored the potential of these compounds against SARS-CoV-2, the virus causing COVID-19, using molecular docking studies. The results indicated a potential for these compounds to bind effectively to the virus's main protease, suggesting a possibility for treating COVID-19.
Structural and Chemical Properties
Structural Aspects and Properties : Investigations into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound of interest, revealed interesting properties like gel formation and fluorescence emission. These findings have implications for the development of new materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Spatial Orientations in Coordination Chemistry : Another study focused on different spatial orientations of similar amide derivatives, highlighting their unique structural formations in various salts. Such insights are valuable in the field of coordination chemistry and crystal engineering (Kalita & Baruah, 2010).
Medical Imaging and Sensing
Translocator Protein Ligands : Derivatives based on pyrazolo[3,4-b]quinoline, structurally related to the compound , have been found to show high affinity for the translocator protein (TSPO). This has implications in developing anxiolytic and neuroprotective agents, as well as potential applications in medical imaging (Cappelli et al., 2011).
Chemosensors for Zn2+ Monitoring : A chemosensor based on a quinoline derivative demonstrated significant fluorescence enhancement in the presence of Zn2+, making it a potential tool for monitoring Zn2+ concentrations in biological and aqueous samples (Park et al., 2015).
Antimicrobial and Antiprotozoal Effects
Antimicrobial Activity : Several novel sulfonamide derivatives, including those structurally related to the target compound, have shown good antimicrobial activity. This indicates their potential use as antimicrobial agents (Fahim & Ismael, 2019).
Antiprotozoal Agents : N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides have been synthesized and shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest a potential for treating diseases caused by protozoan infections (Patel et al., 2017).
Pharmaceutical Research and Development
Antituberculosis Activity : 2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis, including drug-resistant strains. Their effectiveness and lack of toxicity suggest their potential in developing new tuberculosis treatments (Pissinate et al., 2016).
Antitumor Agents : Compounds like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, related to the target compound, have shown potent anti-proliferative activity against various human cancer cell lines. This suggests their potential as antitumor agents (Huang et al., 2013).
Mechanism of Action
Target of Action
The compound “N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” contains a quinoline moiety, which is a common structural component in many bioactive compounds . Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Compounds containing a pyrrolidine ring, like this one, are known to interact with their targets in a stereo-specific manner due to the presence of chiral centers .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Quinoline and pyrrolidine moieties are found in compounds that modulate a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and quinoline moiety could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures have been found to have a variety of biological effects .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15(25)22-17-7-9-19(10-8-17)29(26,27)24-13-12-18(14-24)28-21-11-6-16-4-2-3-5-20(16)23-21/h2-11,18H,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHIWBRDQQDIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2563950.png)
![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)
![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2563953.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2563963.png)

